2,6,8-Trimethyl-4-nonanone

説明

Structural Classification and Nomenclature of 2,6,8-Trimethyl-4-nonanone

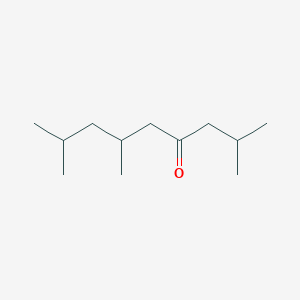

This compound is an organic compound classified as a ketone. contaminantdb.ca Its chemical structure is characterized by a nine-carbon backbone, making it a derivative of nonanone. ontosight.ai Methyl groups are attached at the 2, 6, and 8 positions of this chain, and a carbonyl group (a carbon atom double-bonded to an oxygen atom) is located at the 4-position. ontosight.aiontosight.ai This arrangement makes it a branched aliphatic ketone. contaminantdb.ca

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2,6,8-trimethylnonan-4-one. nih.govchemspider.com It is also known by other names such as isobutyl heptyl ketone. sielc.com The compound is assigned the CAS Registry Number 123-18-2. nist.gov

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 2,6,8-trimethylnonan-4-one nih.govchemspider.com |

| CAS Registry Number | 123-18-2 nist.gov |

| Molecular Formula | C₁₂H₂₄O ontosight.ainist.gov |

| Molecular Weight | 184.32 g/mol ontosight.aiscbt.com |

| InChI Key | GFWVDQCGGDBTBS-UHFFFAOYSA-N nist.gov |

Broader Context of Branched Ketones in Chemical Sciences

Branched ketones, such as this compound, are a significant class of organic compounds that play a crucial role in various areas of chemical science. They serve as important building blocks in organic synthesis, allowing for the construction of complex molecular architectures. rsc.org For instance, the development of methods for the asymmetric addition of α-branched cyclic ketones to other molecules is a key area of research, as it allows for the creation of chiral quaternary stereocenters, which are common in natural products. rsc.orgrsc.org

Recent advancements in catalysis have focused on the synthesis of branched ketones. acs.orgnih.govacs.org For example, nickel-catalyzed dehydrogenative coupling of alcohols with internal alkynes provides a route to α-branched aryl ketones. acs.org Another approach involves the direct α-alkylation of cyclic ketones with simple alkenes, facilitated by cooperative catalysis, to produce β-branched ketones in an atom- and step-economic manner. nih.gov Furthermore, rhodium-catalyzed reactions have been developed to convert primary alcohols and butadiene into isobutyl ketones. acs.org The α-alkylation of ketones using alcohols as greener alkylating agents is also a promising alternative to traditional methods that use toxic alkyl halides. mdpi.com

The applications of branched ketones are diverse. They are utilized in the fragrance and flavor industry due to their characteristic odors. ontosight.aiontosight.ai In the field of renewable energy, larger ketones like methyl isobutyl ketone (MIBK) are being explored for the production of sustainable aviation fuels (SAFs). researchgate.net

Research Trajectories and Future Prospects for this compound

Current research on this compound and related branched ketones is multifaceted, with several promising future directions.

One significant area of investigation is the development of novel synthetic methodologies. The focus is on creating more efficient, selective, and environmentally friendly ways to synthesize branched ketones. This includes the use of innovative catalytic systems, such as those involving transition metals like iridium and rhodium, to achieve high levels of selectivity and yield. nih.govacs.org The development of catalytic systems for the fluorination of α-branched ketones is another active area, aiming to produce fluorinated compounds with potential applications in medicinal chemistry. researchgate.net

In the realm of biocatalysis, transaminases are being explored for the asymmetric synthesis of chiral amines from ketones. mbl.or.kr This "green chemistry" approach offers a sustainable method for producing valuable chiral compounds for the pharmaceutical and chemical industries. mbl.or.kr

The application of branched ketones in the production of biofuels is another key research trajectory. researchgate.net The aldol (B89426) condensation of furfural (B47365) with ketones like MIBK is a critical step in converting biomass-derived carbohydrates into jet fuel range alkanes. researchgate.net Future research will likely focus on optimizing catalysts and reaction conditions to improve the efficiency and economic viability of these processes.

Furthermore, there is ongoing research into the synthesis of α-branched amines through reactions involving ketones. acs.org These complex amine structures are prevalent in biologically active molecules, making the development of robust synthetic methods a priority. acs.org

Here is a data table summarizing some of the physical and chemical properties of this compound:

| Property | Value | Source |

| Physical Description | Liquid | nih.gov |

| Boiling Point | 218.00 to 219.00 °C @ 760.00 mm Hg (est) | thegoodscentscompany.com |

| Melting Point | -75 °C | |

| Density | 0.819 g/cm³ | |

| Refractive Index | 1.425 | |

| logP (o/w) | 4.076 (est) | thegoodscentscompany.com |

| Water Solubility | 21.58 mg/L @ 25 °C (est) | thegoodscentscompany.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,6,8-trimethylnonan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h9-11H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWVDQCGGDBTBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)CC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026998 | |

| Record name | 2,6,8-Trimethyl-4-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Nonanone, 2,6,8-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

123-18-2 | |

| Record name | 2,6,8-Trimethyl-4-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6,8-Trimethyl-4-nonanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl heptyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nonanone, 2,6,8-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,8-Trimethyl-4-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,8-trimethylnonan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6,8-TRIMETHYL-4-NONANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q95W9K98Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,6,8 Trimethyl 4 Nonanone and Its Congeners

Foundational Synthetic Routes and Strategic Precursors

The construction of the carbon skeleton of 2,6,8-trimethyl-4-nonanone and the installation of the ketone functionality are the primary challenges in its synthesis. Foundational strategies often rely on a combination of selective oxidation or reduction reactions and robust carbon-carbon bond-forming methods.

Chemo- and Regioselective Reduction/Oxidation Protocols

The synthesis of ketones often involves the oxidation of a corresponding secondary alcohol. For a precursor like 2,6,8-trimethyl-4-nonanol, a variety of oxidizing agents can be employed. Common laboratory-scale reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄). Industrial-scale synthesis may favor catalytic hydrogenation of an appropriate unsaturated precursor.

Conversely, the reduction of a suitable precursor can also lead to the target ketone. While the direct reduction to a ketone is less common, the reduction of a carboxylic acid derivative or an ester to an alcohol, followed by oxidation, is a standard two-step sequence. For instance, the corresponding carboxylic acid could be reduced using agents like lithium aluminum hydride (LiAlH₄) to the alcohol, which is then oxidized to the ketone.

Modern synthetic methods offer more refined control. For example, iridium-catalyzed hydrogen borrowing catalysis allows for the α-alkylation of ketones with alcohols, representing a highly atom-economical approach to building more complex ketone structures. acs.org This method proceeds via the oxidation of a precursor alcohol to an aldehyde, which then undergoes an aldol (B89426) condensation with a ketone, followed by hydrogenation. Ruthenium-catalyzed cross-coupling reactions of ketones can yield β-branched β,γ-unsaturated ketones with high chemo- and regioselectivity. acs.org

Table 1: Selected Oxidation and Reduction Reagents for Ketone Synthesis

| Reagent | Transformation | Substrate Example | Product Example | Selectivity |

|---|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Oxidation | Secondary Alcohol | Ketone | High for primary alcohols to aldehydes |

| Potassium Permanganate (KMnO₄) | Oxidation | Secondary Alcohol | Ketone | Strong, can cleave C-C bonds |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Carboxylic Acid/Ester | Primary/Secondary Alcohol | Powerful, unselective |

| Sodium Borohydride (B1222165) (NaBH₄) | Reduction | Ketone/Aldehyde | Alcohol | Milder, more selective than LiAlH₄ |

| Iridium Catalyst | Hydrogen Borrowing | Ketone + Alcohol | α-Alkylated Ketone | High chemo- and regioselectivity acs.org |

Carbon-Carbon Bond Formation in Branched Nonanones (e.g., Organometallic Approaches, Grignard Reactions)

The formation of the branched carbon skeleton of this compound necessitates the use of powerful carbon-carbon bond-forming reactions. Organometallic reagents are central to this endeavor, with Grignard reagents being a classic and versatile choice. organic-chemistry.org A plausible retrosynthetic analysis of this compound could involve the disconnection of one of the C-C bonds adjacent to the carbonyl group.

For instance, the reaction of a Grignard reagent derived from 1-bromo-2,4-dimethylpentane (B1290249) with a suitable acyl chloride, such as isobutyryl chloride, could in principle form the target ketone. However, the high reactivity of Grignard reagents can lead to over-addition to the ketone product, yielding a tertiary alcohol. chinesechemsoc.org

A more controlled approach involves the addition of a Grignard reagent to a Weinreb amide. This method is known to prevent over-addition and reliably furnishes the ketone upon workup. Alternatively, reacting a Grignard reagent with a carboxylate salt in the presence of a specific magnesium amide additive can also lead to the desired ketone. researchgate.net

Another powerful strategy for constructing branched ketones is the use of organolithium reagents. These are generally more reactive than Grignard reagents and can react with carboxylates to form ketones. chinesechemsoc.org The reaction of a carboxylic acid with two equivalents of an organolithium reagent generates a stable dianionic tetrahedral intermediate, which upon hydrolysis yields the ketone. chinesechemsoc.org

Asymmetric Synthesis and Stereocontrol in this compound Chemistry

The presence of stereocenters at positions 2 and 6 in this compound introduces the possibility of stereoisomers. Asymmetric synthesis aims to selectively produce a single desired stereoisomer, a critical aspect in the synthesis of bioactive molecules and advanced materials.

Diastereoselective and Enantioselective Pathways to Branched Ketones

Achieving high diastereoselectivity and enantioselectivity in the synthesis of acyclic α-branched ketones is a significant challenge in organic synthesis. nih.gov One successful approach involves the highly diastereo- and enantioselective cyanosilylation of racemic α-branched ketones. chinesechemsoc.org This method can be used to construct tertiary alcohols with adjacent stereocenters, which can then be further manipulated. chinesechemsoc.org

Iridium-catalyzed asymmetric allylic substitution of acyclic α-alkoxy ketones is another powerful method for creating contiguous stereogenic centers. nih.gov The use of a metallacyclic iridium complex allows for the reaction between allyl methyl carbonates and unstabilized copper(I) enolates of α-alkoxy ketones with high diastereo- and enantioselectivity. nih.gov

Chiral Catalysis and Auxiliary-Mediated Approaches

Chiral catalysts and auxiliaries are the cornerstones of modern asymmetric synthesis. Chiral primary amine catalysis has emerged as a potent tool for the enantioselective α-functionalization of ketones. acs.orgnih.gov This methodology can provide access to enantiopure α-tertiary and quaternary ketones. acs.orgnih.gov For α-branched ketones, which present steric challenges, the development of bioinspired chiral primary amine catalysts has been a significant advancement. acs.org

Chiral phosphoric acids have also been utilized as catalysts for the direct asymmetric amination of α-substituted cyclic ketones, yielding products with a nitrogen-containing quaternary stereocenter in high yields and excellent enantioselectivities. nih.govthieme-connect.com These catalysts can also be used in the asymmetric addition of unactivated α-branched cyclic ketones to allenamides, generating an all-carbon quaternary stereocenter. rsc.org

Chiral auxiliaries offer another robust strategy. Pseudoephedrine, an inexpensive and readily available chiral auxiliary, can be N-acylated to form tertiary amides. acs.org The enolates of these amides undergo highly diastereoselective alkylations, and the resulting products can be transformed into highly enantiomerically enriched ketones. acs.org N-amino cyclic carbamate (B1207046) chiral auxiliaries have been used to mediate the anti-selective aldol addition of ketones to aldehydes. duke.edu

Table 2: Asymmetric Methodologies for Branched Ketone Synthesis

| Methodology | Catalyst/Auxiliary | Key Transformation | Stereocontrol |

|---|---|---|---|

| Primary Amine Catalysis | Chiral Primary-Tertiary Diamines | α-Functionalization | High enantioselectivity acs.orgnih.gov |

| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acids | Asymmetric Amination/Michael Addition | High enantioselectivity nih.govthieme-connect.comrsc.org |

| Chiral Auxiliary-Mediated Synthesis | Pseudoephedrine | Diastereoselective Alkylation | High diastereoselectivity acs.org |

| Chiral Auxiliary-Mediated Synthesis | N-Amino Cyclic Carbamate | Anti-Selective Aldol Addition | High diastereoselectivity and enantioselectivity duke.edu |

Resolution and Stereoisomer Characterization in a Synthetic Context

When an asymmetric synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. Kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, can be a powerful tool.

For instance, the kinetic resolution of racemic α-branched acyclic ketones has been achieved with high enantioselectivity through cyanosilylation. chinesechemsoc.orgchinesechemsoc.org This allows for the recovery of highly enantioenriched ketones. chinesechemsoc.org Peptide catalysts have also been shown to effectively resolve racemic β-branched aldehydes through conjugate addition reactions. acs.org Furthermore, alcohol dehydrogenases can be used for the kinetic resolution of racemic β-hydroxy ketones. nih.gov

The characterization of stereoisomers is crucial to confirm the success of an asymmetric synthesis or resolution. Standard analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are used to determine the enantiomeric excess (ee) of a chiral product. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to distinguish between enantiomers. The absolute configuration of a chiral molecule is typically determined by X-ray crystallography of a suitable crystalline derivative or by comparison with a known standard.

Sustainable Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production processes. These principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. psu.edu The synthesis of this compound can be achieved through the self-aldol condensation of methyl isobutyl ketone (MIBK) followed by hydrogenation. researchgate.netcolab.ws

2 C₆H₁₂O (MIBK) → C₁₂H₂₄O (this compound) + H₂O

To illustrate the concept of atom economy, a simplified theoretical calculation for the condensation step can be performed. The molecular weight of MIBK is 100.16 g/mol , and the molecular weight of this compound is 184.32 g/mol . ontosight.ai The molecular weight of the water by-product is 18.02 g/mol .

Theoretical Atom Economy Calculation:

| Reactants | Formula Weight ( g/mol ) | Product | Formula Weight ( g/mol ) | By-product | Formula Weight ( g/mol ) |

| 2 x MIBK | 2 x 100.16 = 200.32 | This compound | 184.32 | Water | 18.02 |

% Atom Economy = (Formula weight of desired product / Sum of formula weights of all reactants) x 100

% Atom Economy = (184.32 / 200.32) x 100 ≈ 92.01%

This high theoretical atom economy indicates that the majority of the atoms from the reactants are incorporated into the final product. However, real-world synthesis often involves catalysts, solvents, and side reactions that can generate additional waste. Waste minimization strategies focus on optimizing reaction conditions to improve yield and selectivity, using recyclable catalysts, and choosing synthetic routes that avoid the formation of stoichiometric by-products. sciepub.com For instance, the choice of catalyst in the condensation of MIBK can significantly impact the product distribution and waste generation.

Traditional organic synthesis often relies on volatile and often toxic organic solvents, which contribute significantly to chemical waste. colab.ws Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. colab.ws

For the synthesis of branched ketones like this compound via aldol condensation, several greener alternatives to conventional solvents have been explored:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an attractive medium for many organic reactions, including aldol condensations. rsc.org

Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. They are non-volatile and can often be recycled, reducing waste. nih.gov

Deep Eutectic Solvents (DESs): Formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, DESs are biodegradable and have low toxicity. They have been successfully used as media for aldol reactions. rsc.org

Solvent-Free Conditions: Conducting reactions without a solvent is the most environmentally friendly approach. This can be achieved through techniques like mechanochemistry, where mechanical energy is used to initiate the reaction. sciepub.com Solvent-free aldol condensations have been shown to be highly efficient. sciepub.com

Comparison of Reaction Media for Aldol Condensation:

| Solvent Type | Advantages | Disadvantages |

| Conventional Organic Solvents | Good solubility for many reactants | Toxicity, volatility, flammability, waste generation |

| Water | Non-toxic, non-flammable, cheap | Poor solubility for some organic reactants |

| Ionic Liquids | Non-volatile, recyclable, can act as catalysts | Can be expensive, potential toxicity concerns |

| Deep Eutectic Solvents | Biodegradable, low toxicity, low cost | Can have high viscosity |

| Solvent-Free | No solvent waste, high reaction rates | Not suitable for all reactions, potential for localized heating |

The choice of solvent or the decision to proceed without one depends on the specific reaction, the nature of the reactants and catalysts, and the desired outcome. For the industrial production of this compound, a continuous flow process using a heterogeneous catalyst could minimize solvent use and facilitate product separation.

Improving energy efficiency is another cornerstone of green chemistry. Advanced techniques such as microwave irradiation, ultrasonication, and mechanochemistry can significantly reduce reaction times and energy consumption compared to conventional heating methods. colab.wsbohrium.comuniroma2.it

Microwave-Assisted Synthesis: Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields. colab.wsunivpancasila.ac.id Microwave-assisted aldol condensations have been successfully demonstrated for the synthesis of various ketones. researchgate.netresearchgate.net

Ultrasonication: The application of ultrasound in chemical reactions, known as sonochemistry, can enhance reaction rates through the phenomenon of acoustic cavitation. This involves the formation, growth, and implosive collapse of bubbles in a liquid, creating localized hot spots with high temperatures and pressures. abertay.ac.uknih.govconicet.gov.ar Ultrasound has been used to promote the synthesis of β-amino ketones and other carbonyl compounds. arabjchem.org Studies have shown that ultrasound irradiation can decrease the energy consumption of catalytic hydrogenation processes. researchgate.net

Mechanochemistry: This solvent-free technique involves the use of mechanical force (e.g., grinding, milling) to induce chemical reactions. bohrium.commdpi.com Mechanochemical synthesis is highly efficient, reduces waste, and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. beilstein-journals.orgbeilstein-journals.org It has been successfully applied to a variety of reactions, including the synthesis of aliphatic ketones. uniroma2.it

Energy-Efficient Synthesis Techniques:

| Technique | Principle | Advantages for Ketone Synthesis |

| Microwave | Dielectric heating | Rapid reaction rates, increased yields, better selectivity. colab.ws |

| Ultrasonication | Acoustic cavitation | Enhanced mass transport, reduced reaction times, milder conditions. arabjchem.orgresearchgate.net |

| Mechanochemistry | Mechanical force | Solvent-free, high efficiency, access to novel reactivity. bohrium.combeilstein-journals.org |

These energy-efficient methods offer promising avenues for the sustainable synthesis of this compound and its congeners, reducing both the environmental footprint and the production costs.

Innovative Reaction Pathways for the this compound Scaffold

Beyond optimizing existing routes, the development of entirely new synthetic strategies is crucial for advancing the synthesis of complex molecules like this compound. These innovative pathways can offer improved efficiency, selectivity, and access to a wider range of structural analogues.

Cycloaddition and cyclization reactions are powerful tools for the construction of cyclic and acyclic structures with high stereocontrol. While not a direct route to the acyclic this compound, these strategies can be employed to synthesize key intermediates or analogues.

Oxonium-Ene Reactions: The oxonium-ene reaction is an intramolecular cyclization that involves an oxonium ion and a carbon-carbon double or triple bond. researchgate.net This reaction is a powerful method for the synthesis of various oxygen-containing heterocycles. acs.org While typically used for ring formation, the principles of ene reactions can be applied to the formation of C-C bonds in acyclic systems. The Conia-ene reaction, for example, is an intramolecular thermal or Lewis acid-catalyzed reaction of unsaturated carbonyl compounds to yield cyclized products. organic-chemistry.orgwikipedia.org The reverse, or retro-Conia-ene reaction, could be envisioned as a strategy to open a cyclic precursor to an acyclic branched ketone.

[4+3] Cycloadditions: These reactions provide direct access to seven-membered rings and have been used in the synthesis of complex natural products. sci-hub.se While not directly applicable to the linear structure of this compound, the functionalized seven-membered rings formed can be precursors to highly substituted acyclic systems through subsequent ring-opening reactions.

The application of these strategies to the synthesis of the this compound scaffold would represent a novel and potentially highly efficient approach, allowing for the controlled introduction of the multiple stereocenters present in the molecule.

Skeletal rearrangement reactions offer a powerful means to transform readily available starting materials into more complex and highly branched structures.

Favorskii Rearrangement: This reaction involves the base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative. ddugu.ac.inscribd.com It is a valuable method for the synthesis of highly branched carboxylic acids, which can then be converted to the corresponding ketones. This could be a potential route to introduce the branching pattern found in this compound.

Pinacol (B44631) and Semipinacol Rearrangements: The pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a ketone. rsc.org This reaction is a classic method for generating ketones with a rearranged carbon skeleton. The semipinacol rearrangement proceeds under basic conditions and is also a key reaction in the synthesis of complex structures. rsc.org

Claisen Rearrangement: The Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. nih.govacs.org While typically associated with the formation of unsaturated compounds, subsequent modifications can lead to saturated, highly branched ketones. Recent advancements have focused on developing catalytic and enantioselective versions of this reaction. acs.org

These rearrangement reactions provide non-linear synthetic strategies that can build molecular complexity rapidly and efficiently, offering alternative and potentially more convergent routes to the this compound scaffold and its analogues.

Selective Functionalization of the Ketone and Alkyl Chains

The molecular architecture of this compound, characterized by a sterically hindered ketone and multiple, distinct C-H bonds along its branched alkyl chains, presents unique challenges and opportunities for selective chemical transformations. Advanced synthetic methodologies are required to precisely target either the carbonyl group or specific positions on the hydrocarbon backbone, enabling the synthesis of diverse congeners with modified properties.

Functionalization of the Ketone Group

The reactivity of the carbonyl group in this compound is significantly influenced by the steric bulk of the flanking isobutyl and sec-butyl groups. This hindrance governs the feasibility and stereochemical outcome of nucleophilic additions and the formation of enolates for subsequent reactions.

Reduction of the Ketone:

The reduction of sterically hindered ketones to their corresponding secondary alcohols is a fundamental transformation. The choice of reducing agent is critical to overcome the steric hindrance and can influence the diastereoselectivity of the resulting alcohol, 2,6,8-trimethyl-4-nonanol. For unhindered ketones, reductions are often governed by "product development control," leading to the thermodynamically more stable alcohol. gatech.edu However, for hindered ketones like this compound, "steric approach control" typically dominates, where the reductant attacks from the less hindered face, leading to the kinetically favored, often less stable, alcohol isomer. gatech.edu

A variety of reagents can be employed for this transformation. Sodium borohydride (NaBH₄) is a mild and common reductant for ketones. masterorganicchemistry.com For more sterically demanding ketones, more powerful hydride sources like lithium aluminum hydride (LiAlH₄) or specialized reagents may be necessary. gatech.edu For instance, N-heterocyclic carbene boranes, activated by acetic acid, have proven effective in reducing hindered ketones, sometimes offering improved yields and shorter reaction times compared to other methods. nih.gov The reduction of hindered ketones can also be achieved using binary mixtures, such as Mg+MgI₂, which can facilitate unique bimolecular reduction pathways. acs.org

Table 1: Comparison of Reagents for the Reduction of Hindered Ketones

| Reagent System | Substrate Example | Product | Yield | Time (h) | Reference |

|---|---|---|---|---|---|

| DiMe-Imd-BH₃ / Acetic Acid | 2,2,4,4-Tetramethyl-3-pentanone | 2,2,4,4-Tetramethyl-3-pentanol | 83% | 72 | nih.gov |

| NaBH₄ | Camphor | Isoborneol | ~85% | - | gatech.edu |

| LiAlH₄ | 3,3,5-Trimethylcyclohexanone | cis/trans-3,3,5-Trimethylcyclohexanol | - | - | gatech.edu |

| Mg+MgI₂ | Mesityl phenyl ketone | Mesitylphenylcarbinol | - | - | acs.org |

α-Functionalization:

Introducing substituents at the α-position (C3 or C5) of this compound requires the formation of an enolate or its equivalent. The steric hindrance can make enolate formation challenging. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is standard for creating kinetic enolates. The regioselectivity of enolization would likely favor proton abstraction at the C5 position due to the slightly lower steric hindrance compared to the C3 position, which is closer to the isobutyl group.

Once the enolate is formed, it can react with various electrophiles.

α-Arylation: Palladium-catalyzed α-arylation of ketones is a powerful method for forming C-C bonds. The use of sterically hindered chelating ligands on the palladium catalyst can accelerate the rate of this reaction, even with challenging ketone substrates. acs.org

α-Oxygenation/Amination: Hypervalent iodine reagents have been extensively used for the α-functionalization of carbonyl compounds. researchgate.net For example, α-acetoxylation can be achieved using reagents like iodosylbenzene in the presence of acetic acid, often with high diastereoselectivity in cyclic systems, a principle that can be extended to acyclic hindered ketones. frontiersin.org Similarly, electrophilic amination reagents can introduce nitrogen-containing functional groups. researchgate.net

Enantioselective Functionalization: Modern catalytic methods allow for the enantioselective α-functionalization of ketones. One strategy involves the iridium-catalyzed allylic substitution of silyl (B83357) enol ethers derived from the ketone, allowing a wide range of nucleophiles (N, O, S, and C) to be introduced with high enantioselectivity. escholarship.org This approach reverses the traditional polarity, with the masked ketone acting as an electrophile.

Functionalization of the Alkyl Chains

Selectively functionalizing the C-H bonds of the alkyl chains of this compound while preserving the ketone is a significant synthetic challenge due to the inherent inertness of C-H bonds. u-tokyo.ac.jp The molecule contains primary (1°), secondary (2°), and tertiary (3°) C-H bonds, whose bond dissociation energies (BDEs) are very similar, making regioselectivity difficult to control. rsc.org

Catalytic C-H Activation:

Transition metal catalysis offers a promising route to address this challenge. rsc.org The choice of catalyst and directing group strategy is paramount for achieving regioselectivity.

Oxidative Functionalization: In the absence of a directing group, reactions often favor the most electron-rich or sterically accessible C-H bonds. For branched alkanes, some catalytic systems show a preference for terminal, primary C-H bonds. For example, rhodium-catalyzed borylation can selectively functionalize primary C-H bonds, which can then be oxidized to alcohols. researchgate.net Other systems using polyoxometalates can act as mediators for oxidation by O₂. u-tokyo.ac.jp

Dehydrogenation: Gas-phase studies with model nickel single-atom catalysts have demonstrated the ability to dehydrogenate branched alkanes via C-H insertion followed by β-hydride elimination. nih.gov This suggests that catalytic dehydrogenation could be used to introduce unsaturation into the alkyl chains of this compound congeners.

Carbonylation: The carbonylation of alkanes to form aldehydes can be achieved using rhodium catalysts, often under photochemical conditions. These reactions tend to show a preference for the selective activation of primary C-H bonds in acyclic alkanes. rsc.org

Table 2: Examples of Catalytic C-H Functionalization on Branched Alkanes

| Reaction Type | Catalyst System | Substrate Example | Product Type | Selectivity | Reference |

|---|---|---|---|---|---|

| Borylation | Cp*Rh(η⁴-C₆Me₆) | Branched Polyolefins | Primary Alkylboronate | High for 1° C-H | rsc.orgresearchgate.net |

| Carbonylation | RhCl(CO)(PMe₃)₂ | Acyclic Alkanes | Linear Aldehydes | Selective for 1° C-H | rsc.org |

| Dehydrogenation | [Ni(fluorenyl)]⁻ (gas phase) | Branched Alkanes | Alkenes | - | nih.gov |

| Functionalization | Silver catalyst / N₂=C(H)CF₃ | Light Alkanes (C1-C6) | Functionalized Alkanes | Enhanced for 1° C-H | acs.org |

The selective functionalization of the alkyl chains in this compound without a directing group remains a frontier in synthetic chemistry. Future methodologies may exploit subtle electronic differences or employ advanced catalyst designs to target specific C-H bonds with high precision.

Mechanistic Investigations and Reactivity Profiles of 2,6,8 Trimethyl 4 Nonanone

Carbonyl Group Transformations and Reaction Kinetics

2,6,8-Trimethyl-4-nonanone, a branched aliphatic ketone, exhibits a range of reactivities primarily centered around its carbonyl group and adjacent carbon atoms. contaminantdb.ca Its structure, featuring methyl groups at the 2, 6, and 8 positions, influences the steric and electronic environment of the carbonyl group, thereby affecting reaction pathways and kinetics. ontosight.ai

Nucleophilic Addition and Condensation Reactions

The carbonyl group in this compound is susceptible to nucleophilic attack. A key reaction is its reduction to the corresponding alcohol, 2,6,8-trimethyl-4-nonanol. This transformation can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Another significant reaction is the aldol (B89426) condensation. Under basic catalysis, such as with potassium hydroxide (B78521) or sodium hydroxide, this compound can undergo self-condensation. patsnap.combath.ac.uk For instance, the reaction of methyl isobutyl ketone, a related compound, in the presence of a base and an organic solvent like benzene, leads to the formation of a hydroxylated ketone intermediate, which can be further processed. patsnap.com This type of reaction highlights the ability of the ketone to act as both a nucleophile (in its enolate form) and an electrophile.

Enolization and Alpha-Substitution Mechanisms

Like other ketones possessing alpha-hydrogens, this compound can undergo keto-enol tautomerization. contaminantdb.ca This process involves the formation of an enol intermediate, which is crucial for reactions occurring at the alpha-carbon positions. The presence of alpha-hydrogens allows for deprotonation by a base to form an enolate ion. This enolate is a powerful nucleophile and can participate in various alpha-substitution reactions.

Alkylation at the alpha-positions is a notable example. For instance, 4-nonanone (B1580890) can be alkylated at the 2, 6, and 8 positions using methyl iodide under phase-transfer conditions with sodium hydroxide and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. This demonstrates the feasibility of introducing substituents at the carbon atoms adjacent to the carbonyl group.

Alkyl Chain Reactivity and Functional Group Interconversions

The reactivity of the alkyl chain of this compound is less pronounced than that of the carbonyl group but is significant in certain transformations.

Selective C-H Activation and Derivatization

While specific studies on the selective C-H activation of this compound are not extensively detailed in the provided results, the general principles of C-H activation can be applied. The presence of tertiary hydrogens at the 2, 6, and 8 positions could potentially offer sites for selective functionalization. Mass spectrometry studies have shown fragmentation patterns that involve the loss of water from the molecular ion of the enol form, suggesting the involvement of hydrogen shifts from the alkyl chain. spectroscopyonline.com This indicates the potential for intramolecular interactions and rearrangements involving the alkyl chain's C-H bonds.

Catalytic Reaction Mechanisms and Transition State Analysis

Catalysis plays a crucial role in directing the reaction pathways of this compound and related ketones. Both homogeneous and heterogeneous catalysts are employed to enhance reaction rates and selectivities.

Mechanistic Role of Homogeneous and Heterogeneous Catalysts

Homogeneous catalysis is exemplified by the use of strong acids, such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid, in liquid-phase reactions. google.com For instance, the acid-catalyzed reaction of acetone (B3395972) with formaldehyde (B43269) to produce methyl vinyl ketone proceeds in a liquid phase where the acid, acetone, and formaldehyde form a homogeneous mixture. google.com

Heterogeneous catalysis is also significant, particularly in industrial processes. For example, the hydrogenation of unsaturated ketones can be carried out using catalysts like palladium on an alumina (B75360) support (Pd/Al₂O₃). In the context of related reactions, dual-bed catalyst systems have been developed for the direct synthesis of dodecanol (B89629) and dodecane (B42187) from methyl isobutyl ketone. researchgate.net These systems can involve catalysts like MgAl-HT (hydrotalcite), which can be modified with noble metals such as Pd, Ir, Pt, or Ru to improve activity and selectivity. researchgate.net The reaction pathway involves the condensation of the ketone, followed by hydrogenation steps. researchgate.net For example, Pd-MgAl-HT has shown high activity for the conversion of methyl isobutyl ketone. researchgate.net

Research has also explored the use of zeolite catalysts in the pyrolysis of related ketones to understand mechanistic changes that could lead to improved bio-oil yields. bath.ac.uk

Enzyme-Mediated Transformations and Biocatalytic Pathways

The biocatalytic potential for transforming sterically hindered ketones like this compound is a subject of significant research interest. While direct enzymatic studies on this compound are not extensively documented in public literature, the behavior of analogous branched and bulky ketones in enzyme-catalyzed reactions provides a strong basis for predicting its reactivity. Enzymes, particularly oxidoreductases and hydrolases, are key players in mediating such transformations.

Alcohol dehydrogenases (ADHs) are of particular importance for the stereoselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. csic.es These enzymes are frequently utilized in multi-step enzymatic cascades to produce chiral synthons that are valuable in various industries. uni-duesseldorf.de The reduction of a ketone involves the transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon. For a bulky ketone such as this compound, the enzyme's active site must be able to accommodate the branched alkyl chains. Research has focused on identifying and engineering ADHs, for instance from organisms like Ralstonia sp., that exhibit high activity and stereoselectivity towards sterically demanding substrates. uni-duesseldorf.de

A common biocatalytic strategy is the dynamic kinetic resolution of racemic alcohols, which involves the oxidation of one enantiomer to a prochiral ketone, followed by the stereoselective reduction of that ketone to a single enantiomer of the alcohol. csic.es This approach highlights a reversible pathway where a branched ketone is a central intermediate. For example, a chemoenzymatic system can utilize a zeolite catalyst for the initial oxidation of a racemic alcohol to the ketone, which is then reduced by an immobilized ADH in a continuous flow reactor. csic.es This demonstrates the feasibility of integrating ketones like this compound into efficient, atom-economical synthetic cascades. csic.es

Lipases are another class of enzymes relevant to the reactivity of branched ketones, often used for the asymmetric hydrolysis of esters, a reaction that can be used to produce precursors for ketone synthesis. rsc.org

Table 1: Potential Enzyme-Mediated Reactions for Branched Ketones

| Enzyme Class | Reaction Type | Substrate Type | Product | Relevance to this compound |

| Alcohol Dehydrogenase (ADH) | Reduction | Prochiral Ketone | Chiral Secondary Alcohol | Stereoselective synthesis of 2,6,8-trimethyl-4-nonanol. csic.esuni-duesseldorf.de |

| Alcohol Dehydrogenase (ADH) | Oxidation | Secondary Alcohol | Ketone | Formation as an intermediate in kinetic resolution. csic.es |

| Lipase / Esterase | Hydrolysis | Racemic Ester | Chiral Alcohol / Chiral Ester | Synthesis of chiral precursors. rsc.org |

Radical and Photochemical Processes Involving Branched Ketones

Branched ketones, including this compound, are subject to a variety of radical and photochemical reactions. These processes are initiated by the transfer of electrons or the absorption of light, leading to the formation of highly reactive intermediates that drive subsequent transformations and degradation.

Electron Transfer and Radical Ion Intermediates

The generation of radical intermediates from ketones is a cornerstone of modern organic synthesis and is crucial for understanding their reactivity. nih.gov For branched ketones, radical processes can be initiated through several mechanisms. One prominent pathway is proton-coupled electron transfer (PCET), where the transfer of an electron and a proton occurs in a concerted or stepwise manner. dicp.ac.cn This has been observed in the α-functionalization of α-branched ketones, suggesting that the enol form of the ketone is susceptible to oxidation to form a radical cation intermediate that can then undergo further reactions like radical recombination. dicp.ac.cn

Visible-light photoredox catalysis is another powerful method for generating radical species from ketone precursors or in their synthesis. organic-chemistry.org These reactions often involve a single-electron-transfer (SET) event where a photosensitizer, upon excitation by light, transfers an electron to or from a substrate, creating a radical ion. organic-chemistry.orgmdpi.com For instance, the synthesis of ketones can proceed through the generation of acyl radicals from derivatives like acylphosphonates, which then add to alkenes. organic-chemistry.org While often used in synthesis, these SET processes illustrate the susceptibility of carbonyl-containing compounds and their precursors to radical formation.

The reaction of ketones with hydroxyl radicals (•OH), particularly in atmospheric chemistry, is a key process involving electron transfer dynamics. acs.org The •OH radical can add to the carbonyl group or abstract a hydrogen atom from an alpha-position, leading to the formation of a ketone radical. acs.org

Table 2: Radical Generation and Reactions Involving Ketones

| Initiation Method | Intermediate Species | Reaction Type | Relevance |

| Proton-Coupled Electron Transfer (PCET) | Radical Cation | α-Functionalization | Reactivity of the enol form of branched ketones. dicp.ac.cn |

| Visible-Light Photoredox Catalysis | Radical Ion | Cross-Coupling, Acylation | Demonstrates the susceptibility of ketones to SET processes. organic-chemistry.orgorganic-chemistry.org |

| Hydroxyl Radical Attack | Ketone Radical | Atmospheric Oxidation | Degradation pathway for volatile ketones. acs.orgepa.gov |

Photo-induced Reactivity and Degradation Pathways

The absorption of light by ketones can initiate a cascade of photochemical reactions, leading to their transformation or degradation. Ketones typically absorb UV-visible light in the range of 300-450 nm. epa.gov This absorption can excite the ketone to a higher energy state, which can then undergo several photochemical processes.

Direct Photolysis: Upon absorbing sufficient light energy, a ketone molecule can undergo direct photolysis, where chemical bonds are broken. For C12 branched ketones like this compound, direct photolysis is a potential degradation pathway in the environment. epa.gov A common photochemical reaction for ketones is the Norrish reaction. In the Norrish Type II reaction, the excited ketone undergoes intramolecular hydrogen abstraction from the γ-carbon, leading to the formation of a biradical intermediate which then cleaves to form an enol and an alkene, or cyclizes to form a cyclobutanol. wikipedia.org

Indirect Photolysis: In the atmosphere, the primary degradation pathway for volatile ketones is often indirect photolysis, driven by reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH). epa.gov For C12 branched ketones, the atmospheric half-life due to hydroxyl radical attack is estimated to be approximately 7 hours. epa.gov

Photo-oxidation: In the presence of oxygen, photo-excitation of a ketone can lead to photo-oxidation. The excited ketone can transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). wikipedia.org Singlet oxygen is a powerful oxidizing agent that can react with various organic molecules, leading to further degradation. wikipedia.org This process is a significant factor in the photo-oxidative degradation of polymers where ketone impurities act as photoinitiators. wikipedia.orgnih.gov

Table 3: Photochemical Processes of Branched Ketones

| Process | Description | Key Intermediates | Outcome |

| Direct Photolysis (e.g., Norrish Type II) | Bond cleavage following light absorption. wikipedia.org | Excited state ketone, biradical | Chain scission, formation of smaller molecules. wikipedia.org |

| Indirect Photolysis | Reaction with photochemically generated radicals (e.g., •OH). epa.gov | Hydroxyl radical, ketone radical | Atmospheric degradation. epa.gov |

| Photo-oxidation | Reaction with oxygen following photo-excitation. wikipedia.org | Excited state ketone, singlet oxygen (¹O₂) | Oxidative degradation. wikipedia.org |

Advanced Analytical Spectroscopies and Chromatographic Separations for 2,6,8 Trimethyl 4 Nonanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Isotopic Labeling in NMR for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the journey of atoms through a chemical reaction, providing unambiguous insights into reaction mechanisms. wikipedia.org In the context of 2,6,8-trimethyl-4-nonanone, while specific mechanistic studies employing this technique are not extensively documented in public literature, the principles of its application can be clearly outlined. By replacing specific atoms (like ¹H, ¹²C, or ¹⁶O) with their heavier, NMR-active or mass-distinguishable isotopes (such as ²H (D), ¹³C, or ¹⁸O), researchers can track bond formations and cleavages. wikipedia.orgcernobioscience.com

For instance, to study the mechanism of a condensation reaction that forms this compound, one could use a precursor labeled with ¹³C at a specific position. After the reaction, ¹³C NMR spectroscopy would reveal the exact location of the labeled carbon in the final product structure. This information can confirm or disprove a proposed reaction pathway, such as identifying which reactants form the carbon backbone versus the side chains.

Similarly, deuterium (²H) labeling is invaluable for studying proton transfer steps, which are common in ketone chemistry (e.g., enolate formation). By replacing acidic protons adjacent to the carbonyl group with deuterium, one can monitor their exchange rates and involvement in reactions using ¹H and ²H NMR. This approach provides detailed information on reaction kinetics and the roles of catalysts or reagents. researchgate.net The use of stable isotopes in this manner is a cornerstone of modern mechanistic organic chemistry, allowing for precise investigation of complex reaction pathways. nih.gov

Advanced Chromatographic Methodologies for Isolation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and assessing its purity. Advanced methodologies offer significant improvements in speed, resolution, and efficiency over traditional techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of organic compounds like this compound. The performance of HPLC is largely defined by the stationary phase within the column. elsevierpure.com While standard C18 (octadecylsilane) columns are widely used, advanced stationary phases offer unique selectivities and improved performance.

For this compound, specialized reverse-phase columns, such as those with low silanol activity, can provide enhanced peak shape and resolution. Mixed-mode stationary phases, which combine reverse-phase and ion-exchange characteristics, are another advanced option that can be particularly useful for separating complex mixtures containing compounds with varying polarities. researchgate.net The development of novel stationary phases, including those based on different surface chemistries or particle geometries, is a continuous area of research aimed at improving chromatographic performance. elsevierpure.com

Table 1: Example HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | Specialized Reverse-Phase (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and Water with Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

| Application | Purity assessment, isolation of impurities |

This interactive table provides a sample HPLC method. Specific conditions may vary based on the analytical goal.

Given its structure as a C12 ketone, this compound is sufficiently volatile for analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS). This combination is a powerful tool for both qualitative and quantitative analysis. The compound is separated from other volatile components in a GC column and then fragmented and detected by the mass spectrometer.

The mass spectrum of this compound is characterized by specific fragmentation patterns typical of aliphatic ketones. jove.com Key fragmentation mechanisms include:

α-Cleavage: Breakage of the carbon-carbon bond adjacent to the carbonyl group. This is a dominant fragmentation pathway for ketones, leading to the formation of stable acylium ions. jove.comlibretexts.org

McLafferty Rearrangement: A specific rearrangement that occurs in carbonyl compounds containing a γ-hydrogen. This process results in the formation of a radical cation and a neutral alkene. jove.com

Analysis of these fragmentation patterns allows for the definitive identification of this compound in a sample.

Table 2: Predicted Key GC-MS Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 184 | [C₁₂H₂₄O]⁺• | Molecular Ion (M⁺•) |

| 127 | [C₈H₁₅O]⁺ | α-Cleavage (loss of C₄H₉•) |

| 113 | [C₇H₁₃O]⁺ | α-Cleavage (loss of C₅H₁₁•) |

| 86 | [C₅H₁₀O]⁺• | McLafferty Rearrangement |

| 71 | [C₅H₁₁]⁺ | Cleavage of the isobutyl group |

| 57 | [C₄H₉]⁺ | Cleavage of the isobutyl group |

This interactive table outlines the expected mass spectral fragments based on established ketone fragmentation rules.

Ultra-Fast Liquid Chromatography (UFLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant evolution of conventional HPLC. researchgate.net By utilizing columns packed with sub-2 µm particles and operating at much higher pressures (often exceeding 15,000 psi), UFLC can dramatically reduce analysis times while improving resolution and sensitivity. creative-proteomics.comhumanjournals.com

The principles of UFLC are based on the van Deemter equation, which shows that smaller particle sizes lead to higher separation efficiency, even at increased mobile phase flow rates. humanjournals.com This allows for the analysis of compounds like this compound in a fraction of the time required by traditional HPLC, making it ideal for high-throughput screening and quality control applications. aimil.comwaters.com Existing HPLC methods for this compound can often be adapted for UFLC systems, leading to significant gains in laboratory productivity. waters.com

Vibrational Spectroscopy and X-ray Diffraction

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. academyart.edu When analyzing this compound, the IR spectrum is dominated by absorptions characteristic of an aliphatic ketone. youtube.com

The most prominent and diagnostic peak is the carbonyl (C=O) stretching vibration, which for a saturated aliphatic ketone like this, appears as a strong, sharp band around 1715 cm⁻¹. libretexts.orgpressbooks.pub Other key absorptions include:

C-H Stretching: Bands appearing just below 3000 cm⁻¹, characteristic of the sp³ hybridized C-H bonds in the alkyl chains.

C-H Bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) corresponding to the bending and scissoring motions of the CH₂, and CH₃ groups.

Beyond simple functional group identification, high-resolution IR spectroscopy can sometimes provide insights into the conformational properties of a molecule. Different rotational isomers (conformers) of this compound may exist in equilibrium. These conformers can exhibit slightly different vibrational frequencies, particularly for the carbonyl stretch, due to changes in the local electronic environment. While often subtle, analysis of these small shifts in absorption bands can, in some cases, be used to study the conformational preferences of the molecule in different states or solvents.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2960-2870 | C-H Stretch (Alkyl) | Strong |

| ~1715 | C=O Stretch (Ketone) | Strong, Sharp |

| ~1465 | C-H Bend (CH₂) | Variable |

| ~1370 | C-H Bend (CH₃) | Variable |

This interactive table summarizes the primary IR peaks expected for this compound.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure (applicable to crystalline derivatives)

Single-crystal X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of molecules in the solid state. While direct X-ray crystallographic analysis of this compound is challenging due to its liquid nature at room temperature, the study of its crystalline derivatives provides invaluable insights into its absolute stereochemistry and solid-state conformation. This powerful analytical method allows for the precise mapping of atomic positions, bond lengths, and bond angles, thereby establishing the absolute configuration of chiral centers and revealing the packing arrangements within the crystal lattice.

The application of X-ray crystallography is contingent upon the successful synthesis of a suitable crystalline derivative of this compound and the subsequent growth of a high-quality single crystal. The process involves directing a beam of X-rays onto the crystal, which diffracts the X-rays in a specific pattern. By analyzing this diffraction pattern, researchers can construct an electron density map of the molecule and ultimately determine its complete molecular structure.

For chiral molecules such as the stereoisomers of this compound, X-ray crystallography is particularly crucial for determining the absolute configuration of its stereogenic centers. This is often achieved through the use of anomalous dispersion, an effect that becomes significant when the crystal contains atoms heavier than oxygen. By carefully analyzing the intensity differences between Friedel pairs of reflections, the true handedness of the molecule can be established. In cases where the parent molecule lacks a heavy atom, the preparation of a derivative incorporating an element such as bromine or a chiral auxiliary with a known absolute configuration can facilitate this determination.

Detailed research into crystalline derivatives of this compound would be expected to yield comprehensive data on their crystallographic parameters. These findings are typically presented in a standardized format, as exemplified in the hypothetical data table below. Such a table would provide a snapshot of the key structural features of the crystalline derivative.

| Crystallographic Parameter | Hypothetical Value for a Derivative |

| Empirical Formula | C₁₈H₂₇NO₅ |

| Formula Weight | 337.41 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 8.543(2) Å, b = 12.345(3) Å, c = 17.654(4) Å |

| Volume | 1864.5(7) ų |

| Z | 4 |

| Calculated Density | 1.201 Mg/m³ |

| Absorption Coefficient | 0.086 mm⁻¹ |

| F(000) | 728 |

| Crystal Size | 0.30 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.35 to 28.27° |

| Reflections collected | 17894 |

| Independent reflections | 4256 [R(int) = 0.0345] |

| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1123 |

| R indices (all data) | R1 = 0.0567, wR2 = 0.1245 |

| Absolute structure parameter | 0.02(5) |

The solid-state structure, as revealed by X-ray crystallography, also offers insights into the intermolecular interactions that govern the crystal packing. These can include hydrogen bonds, van der Waals forces, and dipole-dipole interactions. Understanding these interactions is fundamental to comprehending the physical properties of the crystalline material, such as its melting point, solubility, and stability. While specific crystallographic data for derivatives of this compound are not publicly available at this time, the principles of the technique underscore its indispensable role in the structural elucidation of chiral organic compounds.

Computational Chemistry and Molecular Modeling of 2,6,8 Trimethyl 4 Nonanone

Quantum Mechanical Studies of Electronic Structure and Reactivity

While detailed quantum mechanical studies specifically published for 2,6,8-trimethyl-4-nonanone are not extensively available in peer-reviewed literature, the principles of quantum chemistry allow for a robust theoretical characterization of its electronic structure and potential reactivity. Such studies would typically employ methods like Density Functional Theory (DFT) to calculate fundamental properties.

A primary focus would be the determination of the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For a ketone like this compound, the HOMO is expected to have significant character on the oxygen atom's lone pairs, and the LUMO would be the π* antibonding orbital of the carbonyl group. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Computational Elucidation of Reaction Mechanisms and Energy Landscapes

The computational elucidation of reaction mechanisms provides profound insights into the viability and pathways of chemical transformations. For this compound, this could involve modeling its synthesis or its characteristic reactions, such as reduction or enolate formation. For instance, the reduction of the ketone to its corresponding alcohol, 2,6,8-trimethyl-4-nonanol, using a reducing agent like sodium borohydride (B1222165), can be modeled to map the entire reaction coordinate.

Such a study would involve:

Locating Transition States: Identifying the high-energy transition state structures along the reaction pathway. For the reduction, this would be the point at which the hydride ion is attacking the carbonyl carbon.

Calculating Activation Energies: Determining the energy barrier (activation energy) that must be overcome for the reaction to proceed. A study on a different system, the synthesis of pyrrolidinedione derivatives, demonstrated that energy barriers for various steps like Michael addition and cyclization can be precisely calculated. nist.gov For example, the deprotonated nitromethane (B149229) addition to coumarin (B35378) was found to have an energy barrier of 21.7 kJ mol⁻¹. nist.gov

Mapping the Energy Landscape: Plotting the potential energy of the system as it evolves from reactants to products, including any intermediates and transition states. This landscape reveals whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic) and provides the kinetic barriers for each step.

These computational models are essential for understanding stereochemical outcomes, the influence of solvents, and the role of catalysts in the reactions of branched ketones.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, Mass Fragmentation)

The in silico prediction of spectroscopic data is a powerful tool for structure verification and analysis. Computational methods can predict various spectroscopic parameters for this compound, which can then be compared with experimental data available from sources like the NIST WebBook. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific in silico NMR studies on this molecule are not prominent, the chemical shifts of ¹H and ¹³C nuclei can be calculated using quantum mechanical methods. These calculations would be sensitive to the molecule's conformation, and by averaging over a Boltzmann distribution of low-energy conformers, a predicted spectrum can be generated. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the carbonyl group and the alkyl branching.

Mass Spectrometry (MS): The fragmentation patterns observed in mass spectrometry can be rationalized and predicted using computational approaches. The most common fragmentation for ketones is the McLafferty rearrangement and α-cleavage. Computational models can calculate the energies of the resulting fragment ions, helping to predict the most likely fragmentation pathways and the relative intensities of the peaks in the mass spectrum.

Collision Cross Section (CCS): Ion mobility-mass spectrometry, often coupled with computational modeling, can determine the collision cross section (CCS) of an ion, which is related to its size and shape. Predicted CCS values for various adducts of this compound have been calculated, providing a valuable parameter for its identification in complex mixtures. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 185.18999 | 148.4 |

| [M+Na]⁺ | 207.17193 | 152.7 |

| [M-H]⁻ | 183.17543 | 148.1 |

| [M+NH₄]⁺ | 202.21653 | 168.4 |

| [M+K]⁺ | 223.14587 | 152.6 |

| [M+H-H₂O]⁺ | 167.17997 | 143.5 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to observe the motion of a molecule over time, providing insights into its flexibility and interactions with its environment. ub.edu An MD simulation of this compound, either in the gas phase or in a solvent, would be invaluable for understanding its dynamic properties.

Intermolecular Interactions: By simulating multiple molecules of this compound together, one can study the nature and strength of its intermolecular interactions. These would be dominated by dipole-dipole interactions between the carbonyl groups and van der Waals forces along the hydrocarbon chains. In a recent study, molecular dynamics simulations were employed to investigate the binding interactions of various volatile organic compounds with proteins of SARS-CoV-2, demonstrating the power of this technique to probe intermolecular forces. nih.gov A similar approach for this compound could quantify its self-association behavior or its interactions with different solvents.

Rational Design of Catalysts and Reagents for Branched Ketone Synthesis

Computational chemistry is a cornerstone in the rational design of new catalysts and synthetic methods. ibs.re.kr While catalysts designed specifically for this compound are not documented, computational studies on the synthesis of β-branched ketones provide a clear framework for how such a design process would proceed. nih.govresearchgate.net

The synthesis of branched ketones often faces challenges of selectivity (branched vs. linear products). Computational modeling can be used to design catalysts that favor the formation of the desired branched isomer. For example, in the iridium-catalyzed α-alkylation of cyclic ketones with alkenes, DFT calculations were used to study the reaction mechanism. nih.gov The calculations indicated that the pathway involving migratory insertion into the Ir-C bond followed by reductive elimination was responsible for the high branched selectivity. nih.gov

The design process typically involves:

Proposing a Catalytic Cycle: Based on chemical intuition, a plausible catalytic cycle is proposed.

Modeling Key Steps: Each step of the cycle (e.g., oxidative addition, migratory insertion, reductive elimination) is modeled computationally to determine its energy barrier.

Identifying the Rate-Determining and Selectivity-Determining Steps: The steps with the highest energy barriers are identified as they control the reaction's rate and outcome.

Modifying the Catalyst: The structure of the catalyst (e.g., the ligands attached to the metal center) is modified in silico. For instance, altering the steric bulk or electronic properties of phosphine (B1218219) ligands in a palladium catalyst can influence the reaction's efficiency and selectivity. acs.org

Iterative Improvement: The modified catalysts are re-evaluated computationally to see if the energy barriers for desired pathways are lowered and those for undesired pathways are raised. This iterative process of computational screening and optimization can lead to the discovery of highly efficient and selective catalysts for producing complex molecules like this compound before any experimental work is undertaken. ibs.re.kr

Applications in Contemporary Organic Synthesis and Chemical Sciences

2,6,8-Trimethyl-4-nonanone as a Versatile Synthetic Building Block

In organic synthesis, this compound is valued as a versatile intermediate or building block. usitc.govusitc.govusitc.gov The reactivity of its ketone functional group allows for a variety of chemical transformations, making it a useful starting point for the synthesis of other molecules. The carbonyl group can undergo nucleophilic addition, reduction, and condensation reactions, providing pathways to a range of derivatives.

A specific application demonstrating its utility as a synthetic building block is in the preparation of polyol ethers. A patented process describes the reaction of this compound with ethylene (B1197577) glycol under a hydrogen atmosphere in the presence of a palladium-on-carbon (Pd/C) catalyst. google.comgoogle.com This reaction, a reductive etherification, converts the ketone into a novel ether, 2-(2,6,8-trimethylnonan-4-yloxy)ethanol. smolecule.com Such compounds are of interest for their potential use as specialty solvents, surfactants, or lubricants. The study of its fragmentation patterns in mass spectrometry further underscores its role as a well-characterized compound for analytical and synthetic reference. spectroscopyonline.com

Table 1: Synthesis of 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol This table outlines the specific reaction conditions for the conversion of this compound into a polyol ether derivative as detailed in patent literature. google.comgoogle.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Pressure | Product | Ketone Conversion |

| This compound | Ethylene Glycol | 10% Palladium on Carbon (Pd/C) | 200°C | 6.9 MPa (1000 psi) H₂ | 2-(2,6,8-Trimethylnonan-4-yloxy)ethanol | 74% |

Precursors for Specialized Fine Chemicals and Pharmaceutical Intermediates

This compound is classified as an industrial chemical intermediate, with its production reported by major chemical manufacturers. usitc.govusitc.govusitc.gov Chemical suppliers provide this compound as a building block for research and development, including within the pharmaceutical sector. thegoodscentscompany.com Its branched structure is a key feature, as the introduction of chirality and specific functional groups is a cornerstone of pharmaceutical synthesis. The methyl groups at positions 2 and 6 create potential stereocenters that can be exploited in the synthesis of complex, stereospecific target molecules.

While direct integration into a specific named pharmaceutical is not broadly documented in public literature, its role as a precursor is exemplified by its conversion into derivatives like the aforementioned polyol ethers. google.comgoogle.com These derivatives can function as specialized non-ionic surfactants or formulation aids, which are critical components in drug delivery systems. Furthermore, its structural motifs are relevant in toxicological assessments, where it is used as an analogue compound for structure-activity relationship (SAR) based read-across analysis of other aliphatic ketones. acs.org

Development of Advanced Materials and Functional Molecules

The applications of this compound extend into the realm of materials science, where it can be used as a specialty solvent or a component in the formulation of advanced materials. Its physical properties, such as boiling point and solvent power, allow it to function as a dispersion medium for nanomaterials. epa.gov

Patents describe its use as a suitable ketone solvent for creating dispersions of functionalized graphene sheets and nano-graphene oxide. nasa.govgoogle.com These dispersions are then combined with polymers to form nanocomposites with enhanced properties, which can be used in applications such as gas barriers or specialized coatings for electronics. google.com Another documented use is in the formation of intercalated layered materials. googleapis.com In this process, the ketone helps to create a composition that can be mixed with materials like smectite clay, where the organic molecules position themselves between the clay's platelets. googleapis.com This leads to the formation of exfoliated clay platelets within a polymer matrix, resulting in a nanocomposite material with improved mechanical or barrier properties. googleapis.com

Table 2: Applications of this compound in Materials Science This table summarizes the documented roles of this compound in the development of advanced materials.

| Application Area | Role of this compound | Resulting Material | Potential Use |

| Graphene Composites | Solvent/Dispersion Medium | Polymer with dispersed nano-graphene sheets | Coatings, Gas Barriers, Inks nasa.govgoogle.com |

| Clay Nanocomposites | Component in Intercalating Composition | Polymer with exfoliated clay platelets | High-viscosity gels, Polymer composites googleapis.com |

| Functional Fluids | Precursor via Reductive Etherification | Polyol Ethers | Surfactants, Lubricants google.comgoogle.com |

Biomimetic Syntheses and Studies of Naturally Occurring Branched Ketones (e.g., pheromones like stigmolone)

This compound serves as an important structural analogue in the study and synthesis of naturally occurring branched ketones, which often function as chemical signals or pheromones. nih.govrsc.org Biomimetic synthesis is a field of chemistry that seeks to mimic nature's synthetic strategies to create complex molecules. wikipedia.orgbeilstein-journals.org The structure of this compound is closely related to that of stigmolone (B1244821), a prokaryotic pheromone. nih.govnih.gov